molecular formula C9H8N2O3S B15056098 Methyl 2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine-7-carboxylate

Methyl 2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine-7-carboxylate

Cat. No.: B15056098
M. Wt: 224.24 g/mol
InChI Key: RIQMGPNQQKSKTH-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine-7-carboxylate is a heterocyclic compound featuring a fused pyridine-thiazine core. Its molecular formula is C₁₀H₉N₂O₃S (molecular weight: 237.25), with a methyl ester group at position 7 and a ketone at position 2 of the thiazine ring. The [3,4-b] fusion pattern distinguishes it from isomers like the [2,3-b] analog (CAS 443955-71-3, molecular formula C₉H₈N₂O₃S, molecular weight 224.24) . This structural variation significantly impacts its physicochemical and biological properties.

Properties

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

methyl 2-oxo-1H-pyrido[3,4-b][1,4]thiazine-7-carboxylate

InChI

InChI=1S/C9H8N2O3S/c1-14-9(13)6-2-5-7(3-10-6)15-4-8(12)11-5/h2-3H,4H2,1H3,(H,11,12)

InChI Key

RIQMGPNQQKSKTH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)NC(=O)CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine-7-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a thiazine precursor in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often involve heating and the use of solvents such as methanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation with reagents like potassium permanganate , altering its functional groups. Oxidation typically converts oxo groups or hydrogen atoms into more reactive species, though specific products depend on the starting material’s structure .

Reduction Reactions

Reduction using sodium borohydride can saturate double bonds or reduce carbonyl groups. For example, reduction of the oxo group may yield dihydro derivatives, influencing biological activity.

Ring-Opening/Closing Reactions

Thiazine derivatives often participate in ring-opening reactions under acidic or nucleophilic conditions. While direct data on this compound is limited, analogous thiazinanes undergo such reactions, forming intermediates useful in further transformations .

Functional Group Reactions

The carboxylic acid group (-COOH) enables esterification, amidation, or conjugation reactions. For instance, ester hydrolysis under basic conditions could regenerate the carboxylic acid .

Reaction Mechanisms and Outcomes

The compound’s heterocyclic structure (fused pyridine and thiazine rings) influences its reactivity. For example:

  • Electrophilic substitution may occur at positions adjacent to sulfur or nitrogen atoms.

  • Nucleophilic attack could target carbonyl carbons or sulfur atoms, depending on reaction conditions.

In catalytic reactions (e.g., Rh₂(OAc)₄), isomer ratios and migration pathways are influenced by the catalyst’s electronic and steric properties. For instance, phenyl migration in related thiazinanes under Rh catalysis favors E-isomers , while p-TsOH catalysis suppresses hydride migration .

Scientific Research Applications

Chemistry: In chemistry, Methyl 2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine-7-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential biological activities. It can be used as a scaffold for the development of new drugs targeting specific enzymes or receptors. Research has indicated its potential in developing antiviral, anticancer, and antimicrobial agents .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their stability, reactivity, or other desired characteristics.

Mechanism of Action

The mechanism of action of Methyl 2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Pyrido-Oxazine vs. Pyrido-Thiazine Derivatives

A key analog is (1,1-dioxo-hexahydro-1λ⁶-thiopyran-4-yl)-{(S)-3-[1-(6-methoxy-5-methylpyridin-3-yl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-yloxy]pyrrolidin-1-yl}methanone (). While the target compound contains a thiazine ring (with sulfur), this analog features an oxazine ring (with oxygen). Key differences include:

  • Electronic Effects : Sulfur in thiazine increases electron density compared to oxygen in oxazine, altering reactivity and binding affinity.
  • Biological Activity : The oxazine derivative is pharmacologically active (e.g., in disease treatment), suggesting that substitution with sulfur in thiazine may modulate target interactions .

Positional Isomerism: [3,4-b] vs. [2,3-b] Thiazines

The [2,3-b] isomer (CAS 443955-71-3) shares the same core but differs in ring fusion position. This alters:

  • Thermodynamic Stability : Positional isomerism may influence melting points, crystallinity, and synthetic accessibility .

Substituent Variations

  • Methyl Ester vs. Complex Side Chains : The target compound’s methyl ester group contrasts with the oxazine derivative’s thiopyran-pyrrolidinyl substituent (). Esters are prone to hydrolysis (e.g., in vivo), whereas bulkier groups may enhance stability or target specificity .
  • Bioavailability : The oxazine analog’s pyrrolidinyl moiety could improve solubility via hydrogen bonding, whereas the thiazine’s ester may limit aqueous solubility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Applications
Methyl 2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine-7-carboxylate Pyrido[3,4-b]thiazine Methyl ester at position 7 C₁₀H₉N₂O₃S 237.25 Under investigation (hypothetical)
Methyl 2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate (Isomer) Pyrido[2,3-b]thiazine Methyl ester at position 7 C₉H₈N₂O₃S 224.24 CAS 443955-71-3
Oxazine Derivative () Pyrido[3,4-b]oxazine Thiopyran-pyrrolidinyl-methanone side chain C₂₄H₃₀N₄O₆S₂ 534.64 Pharmaceutical use (e.g., disease treatment)

Research Findings and Limitations

  • Pharmacological Potential: The oxazine derivative’s inclusion in pharmaceutical compositions highlights the therapeutic relevance of this heterocycle class. Thiazine analogs may exhibit similar promise but require targeted studies .
  • Synthetic Challenges : Positional isomerism ([3,4-b] vs. [2,3-b]) complicates synthesis; regioselective methods are needed to isolate specific isomers .
  • Data Gaps : Direct comparative studies on the [3,4-b] thiazine are scarce. Most available data pertain to analogs or isomers, necessitating further experimental validation.

Biological Activity

Methyl 2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine-7-carboxylate (CAS: 443955-71-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H8N2O3S
  • Molecular Weight : 224.24 g/mol
  • Structure : The compound features a pyridine-thiazine core which is significant for its biological interactions.

Antitumor Activity

Research has indicated that derivatives of thiazine compounds, including this compound, exhibit notable antitumor properties. A study demonstrated that these compounds can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The effectiveness varies based on structural modifications and specific substitutions on the thiazine ring .

Anti-inflammatory Effects

Similar compounds have shown anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial in conditions like rheumatoid arthritis and other inflammatory diseases. The compound's ability to modulate inflammatory pathways suggests a potential therapeutic role in managing chronic inflammatory conditions .

Antimicrobial Properties

This compound has also been evaluated for antimicrobial activity. Preliminary studies indicate efficacy against various bacterial strains, suggesting that it could serve as a scaffold for developing new antibiotics .

The biological activities of this compound are attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It potentially interacts with neurotransmitter receptors, contributing to its analgesic properties.
  • Calcium Channel Blockade : Similar thiazine derivatives have been reported to block voltage-dependent calcium channels, which could explain some cardiovascular effects observed in related compounds .

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated several thiazine derivatives for their antitumor activity. This compound was among the compounds tested and demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis via the intrinsic pathway .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment assessing anti-inflammatory effects in animal models of arthritis, the compound reduced swelling and pain significantly compared to controls. This effect was linked to decreased levels of TNF-alpha and IL-6 in serum samples .

Data Tables

Activity TypeObserved EffectReference
AntitumorSignificant cytotoxicity against cancer cell lines
Anti-inflammatoryReduced cytokine levels in animal models
AntimicrobialEfficacy against bacterial strains

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